2-tert-Butyl-1,3-propanediol dicarbamate
Description
Contextualization within Carbamate (B1207046) Chemistry and 1,3-Propanediol (B51772) Derivatives
2-tert-Butyl-1,3-propanediol dicarbamate is a specific molecule within the broader classes of carbamates and 1,3-propanediol derivatives. Carbamates are a functional group characterized by an ester-amide linkage (-O-CO-NH-), which imparts significant chemical stability due to resonance between the amide and carboxyl groups. nih.gov This stability makes the carbamate group a common structural motif in various chemical entities, including pharmaceuticals and prodrugs. nih.gov
The compound is built upon a 1,3-propanediol backbone, an organic diol with the formula CH₂(CH₂OH)₂. wikipedia.org This three-carbon diol serves as a versatile building block for the synthesis of polymers, such as polytrimethylene terephthalate, and a wide array of chemical derivatives. wikipedia.org By functionalizing the two hydroxyl groups of a substituted 1,3-propanediol, a dicarbamate is formed. In this specific case, the parent diol is 2-tert-butylpropane-1,3-diol (B1583681). nih.gov The resulting dicarbamate is a member of the 2,2-disubstituted 1,3-propanediol dicarbamate family, a class of compounds that has been subject to significant chemical investigation. google.com
Historical Perspective on its Chemical Discovery and Initial Structural Identification Efforts
While specific documentation detailing the initial discovery and synthesis of this compound is not prominent in seminal literature, its emergence can be understood within the context of extensive research into substituted propanediol (B1597323) dicarbamates in the mid-20th century. A key historical marker for this class of compounds is the patent for the related molecule, 2-methyl-2-sec-butyl-1,3-propanediol dicarbamate, filed in 1955 and granted in 1959. google.com This patent outlines synthetic methods that were foundational for producing such compounds.
The initial efforts to identify the structure of these dicarbamates relied on the synthetic pathways used for their creation and elemental analysis. Two primary methods were established for preparing these molecules:
Phosgenation-Ammoniation : This involves reacting the parent diol (in this case, 2-tert-butylpropane-1,3-diol) with phosgene (B1210022) to create a dichlorocarbonate intermediate, which is then treated with ammonia (B1221849) to form the final dicarbamate. google.comgoogle.com
Urethane (B1682113) Exchange : This method involves an ester exchange reaction between the diol and a low molecular weight urethane, such as ethyl urethane, often catalyzed by a substance like aluminum isopropylate. google.com
These synthesis routes provided strong evidence for the dicarbamate structure, which would have been further confirmed by analytical techniques of the era.
Structural Features and Nomenclature of this compound within its Chemical Class
The chemical structure of this compound is defined by a central propane (B168953) chain. A sterically bulky tert-butyl group is attached to the second carbon atom (C2). The hydroxyl groups of the parent diol at the C1 and C3 positions are esterified with carbamic acid, resulting in two carbamate functional groups.
The nomenclature of the compound follows systematic IUPAC rules.
The common name is This compound .
According to IUPAC, the "tert-butyl" group is a retained trivial name for the "1,1-dimethylethyl" group. qmul.ac.uk Therefore, a more systematic name is 2-(1,1-dimethylethyl)propane-1,3-diyl dicarbamate .
The compound belongs to the chemical class of 2,2-disubstituted 1,3-propanediol dicarbamates, where the C2 position of the propane backbone is disubstituted (in this case, with a hydrogen and a tert-butyl group, although the class often includes two non-hydrogen substituents). google.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(1,1-dimethylethyl)propane-1,3-diyl dicarbamate |
| Common Name | This compound |
| Molecular Formula | C₉H₁₈N₂O₄ |
| Parent Diol | 2-tert-butylpropane-1,3-diol nih.gov |
| Chemical Class | 2,2-disubstituted 1,3-propanediol dicarbamate google.com |
Overview of Key Research Trajectories in Pure Chemical Sciences Pertaining to the Compound
Research trajectories related to this compound in pure chemical sciences have primarily focused on synthesis and structure-property relationships.
Synthetic Chemistry : A significant research area has been the development and optimization of synthetic routes to this class of compounds. The phosgenation-ammoniation and urethane exchange methods represent the classical approaches. google.comgoogle.com Research would have aimed at improving yields, purity, and scalability of these reactions for various substituted 1,3-propanediol dicarbamates.
Structure-Property Relationship Studies : A major impetus for the synthesis of analogues within this chemical class was the investigation of how the nature of the substituent at the C2 position influences the compound's physicochemical and biological properties. google.com The patent for the sec-butyl analogue explicitly notes that it possesses marked sleep-inducing properties, while its n-butyl isomer does not, highlighting the critical role of the alkyl group's structure. google.com Research on the tert-butyl variant would therefore be a logical extension, exploring the effects of its significant steric bulk on properties such as solubility, crystallinity, and intermolecular interactions. acs.org
Hydrolytic Stability : The inherent stability of the carbamate functional group is a key chemical feature. nih.gov Studies on the hydrolysis mechanisms of carbamates, which proceed through different intermediates for monosubstituted versus disubstituted nitrogen atoms, are relevant to understanding the compound's persistence and degradation pathways under various chemical conditions. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
25462-21-9 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-3,3-dimethylbutyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)6(4-14-7(10)12)5-15-8(11)13/h6H,4-5H2,1-3H3,(H2,10,12)(H2,11,13) |
InChI Key |
JGMFEVONQBBJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Tert Butyl 1,3 Propanediol Dicarbamate
Classical Synthetic Routes to the 1,3-Propanediol (B51772) Backbone and its tert-Butyl Substitution
The synthesis of the foundational 2-tert-butyl-1,3-propanediol structure is a critical precursor to the final dicarbamate compound. This typically involves the creation of a C-C bond to introduce the tert-butyl group at the C-2 position of a propane (B168953) backbone, followed by the reduction of flanking carbonyl groups to hydroxyls.
Synthesis of 2-tert-Butyl-1,3-propanediol Precursor
A primary and well-established route to 2-substituted 1,3-propanediols commences with a malonic ester synthesis. nih.gov This method allows for the alkylation of the α-carbon of a malonic ester, followed by reduction to the corresponding diol.
The synthesis begins with a malonic ester, most commonly diethyl malonate or di-tert-butyl malonate. The α-carbon, situated between two electron-withdrawing carbonyl groups, is sufficiently acidic to be deprotonated by a moderately strong base, such as sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, attacking an appropriate tert-butyl halide (e.g., tert-butyl bromide) in a classic SN2 reaction to form diethyl 2-tert-butylmalonate.
The subsequent and crucial step is the reduction of the diester to the diol. Due to the stability of esters, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. acs.orgacs.org The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbons of both ester groups. This process proceeds through an aldehyde intermediate which is immediately further reduced to the primary alcohol. acs.orgacs.org A final aqueous workup neutralizes the reaction mixture and protonates the resulting alkoxides to yield 2-tert-butyl-1,3-propanediol.
An alternative approach involves the condensation of an aldehyde bearing a single α-hydrogen with formaldehyde, a reaction that can lead to 2,2-disubstituted-1,3-propanediol structures. This pathway, however, is more commonly applied for other substituents.
Table 1: Key Reactions in the Synthesis of 2-tert-Butyl-1,3-propanediol
| Step | Reaction | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Alkylation | Diethyl malonate, Sodium ethoxide (NaOEt), tert-Butyl bromide | Diethyl 2-tert-butylmalonate |
| 2 | Reduction | Diethyl 2-tert-butylmalonate, Lithium aluminum hydride (LiAlH₄), Diethyl ether, followed by aqueous workup | 2-tert-Butyl-1,3-propanediol |
Approaches for Asymmetric Synthesis of Chiral Analogues
The core structure of 2-tert-butyl-1,3-propanediol is prochiral, meaning it can be converted into a chiral molecule in a single step. The synthesis of chiral, enantioenriched analogues is of significant interest for various applications. Two primary strategies are employed: asymmetric synthesis of the precursor or desymmetrization of the prochiral diol.
Asymmetric Alkylation: Chiral phase-transfer catalysts can be used during the alkylation of malonic esters to introduce the substituent stereoselectively, leading to an enantioenriched α-substituted malonate. Subsequent reduction would then yield the chiral diol.
Desymmetrization of the Prochiral Diol: A more common and powerful approach is the desymmetrization of the prochiral 2-substituted-1,3-propanediol. nih.gov This involves selectively modifying one of the two enantiotopic primary hydroxyl groups.
Enzymatic Desymmetrization: Lipases are highly effective catalysts for this transformation. They can selectively acylate one of the hydroxyl groups in the presence of an acyl donor (like vinyl acetate), leaving the other untouched. This enzymatic transesterification produces a monoester in high enantiomeric excess. acs.orgacs.org The remaining free hydroxyl group can then be further functionalized or the monoester can be carried forward in a synthetic sequence.
Catalytic Asymmetric Acylation: Chiral catalysts, such as those based on dinuclear zinc complexes, can also effect the desymmetrization of 2-substituted-1,3-propanediols with high enantioselectivity. nih.gov These catalysts create a chiral environment that differentiates between the two hydroxyl groups, allowing for selective acylation. Similarly, rationally designed chiral hemiboronic acid catalysts have been shown to be effective for the enantioselective O-alkylation of 2-aryl-1,3-propanediols, a strategy that could be adapted for alkyl-substituted variants. dicp.ac.cnnih.gov
Carbamoylation Reactions for Dicarbamate Formation
The final stage in the synthesis of 2-tert-Butyl-1,3-propanediol dicarbamate is the conversion of the two primary hydroxyl groups of the diol into carbamate (B1207046) functional groups (-OCONH₂). Several methods exist for this transformation, varying in reagents, conditions, and efficiency.
Utilizing Isocyanates and Related Reagents in Dicarbamate Synthesis
The reaction of an alcohol with an isocyanate is a fundamental and direct method for forming a carbamate linkage. nih.gov For the synthesis of an unsubstituted dicarbamate, the diol would be treated with isocyanic acid (HNCO) or a salt thereof, such as sodium or potassium cyanate (B1221674), in the presence of an acid. The acid protonates the cyanate to generate isocyanic acid in situ, which is then attacked by the nucleophilic hydroxyl groups of the diol. The reaction must be performed with two equivalents of the cyanate source to ensure dicarbamoylation.
A classical, though more hazardous, two-step alternative involves the use of phosgene (B1210022) (COCl₂). google.com The diol is first reacted with phosgene to form an intermediate bis(chloroformate). This highly reactive intermediate is then treated with ammonia (B1221849) (ammonolysis) to displace the chlorides and form the desired dicarbamate. google.com This method is often avoided due to the extreme toxicity of phosgene.
Transcarbamoylation Approaches and Exchange Reactions
Transcarbamoylation, or urethane (B1682113) exchange, offers an alternative, often milder, route to dicarbamates. This method involves the transfer of a carbamoyl (B1232498) group from a donor molecule, such as urea (B33335) or another carbamate, to the diol.
When a diol like 2-tert-butyl-1,3-propanediol is heated with an excess of urea, ammonia is liberated, and the diol is converted into the dicarbamate. mdpi.com This reaction is often driven by the removal of ammonia from the reaction mixture. Studies have shown that for terminal diols (like 1,3-propanediol), the dicarbamate is the favored product over cyclic carbonates. mdpi.com The reaction can also be performed with other carbamoyl donors, such as methyl or ethyl carbamate, under catalytic conditions. nih.gov Base-catalyzed transcarbamoylation has been shown to be an efficient process. nih.govacs.org
Catalyst Systems and Reaction Conditions in Carbamate Synthesis
The efficiency and selectivity of carbamoylation reactions are often highly dependent on the catalyst system employed. A wide range of catalysts, including Lewis acids, organometallic complexes, and bases, have been utilized.
Lewis Acid Catalysis: Lewis acids such as yttria-zirconia based catalysts, boron trifluoride-diethyl ether, and aluminum chloride can catalyze the reaction between alcohols and isocyanates. tandfonline.comtandfonline.comrsc.org They function by activating the isocyanate group, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Organometallic Catalysis: Various metal complexes are effective catalysts for carbamate synthesis. For instance, palladium-based catalysts have been used for dicarbamate synthesis via oxidative carbonylation. rsc.org Dibutyltin dilaurate is a classic and widely used catalyst, particularly in polyurethane chemistry, for promoting the reaction between isocyanates and alcohols. acs.org
Base Catalysis: Strong bases, such as potassium tert-butoxide (t-BuOK) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are effective catalysts for transcarbamoylation reactions, facilitating the deprotonation of the alcohol to increase its nucleophilicity. nih.govacs.org
The choice of catalyst and reaction conditions (temperature, solvent, stoichiometry) is critical for achieving high yields and minimizing side reactions, such as the formation of allophanates (from the reaction of a carbamate with another isocyanate) or other by-products.
Table 2: Comparison of Carbamoylation Methods
| Method | Reagents | Typical Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Isocyanate Addition | Diol + Isocyanic Acid (from NaOCN + acid) | Acid (e.g., HCl, TFA) | Direct, high atom economy | In situ generation of unstable HNCO |
| Phosgene Route | Diol + Phosgene, then Ammonia | Base (e.g., Pyridine) | Well-established, effective | Highly toxic reagent (phosgene) |
| Transcarbamoylation | Diol + Urea | None or Metal/Base catalyst | Avoids toxic isocyanates, uses inexpensive urea | High temperatures often required, ammonia byproduct |
| Transcarbamoylation | Diol + Alkyl Carbamate | Base (e.g., t-BuOK, TBD) or Metal Salt | Milder conditions possible | Equilibrium reaction, may require removal of alcohol byproduct |
Novel Synthetic Strategies and Green Chemistry Approaches.
Recent advancements in chemical synthesis have emphasized the development of methodologies that are not only efficient but also environmentally benign. For the synthesis of carbamates, including this compound, this has led to the exploration of novel strategies that minimize waste, reduce energy consumption, and utilize safer reagents. Green chemistry approaches are increasingly being integrated into the production of such compounds, focusing on aspects like atom economy, catalysis, and the use of renewable resources.
Flow Chemistry and Continuous Synthesis Considerations.
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scalability.
While specific continuous flow synthesis protocols for this compound are not extensively detailed in the literature, the general principles for carbamate synthesis in flow are well-established and applicable. A notable approach involves the direct utilization of carbon dioxide (CO2) with amines and alkyl halides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method provides a safer and faster alternative to traditional methods, often yielding the desired carbamates in good to excellent yields within a much shorter reaction time. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of the reaction to minimize byproduct formation. For the synthesis of a dicarbamate like the title compound, a diol would be the starting material, and the flow process could be designed as a multi-step sequence within an integrated system.
Another relevant strategy is the use of a Curtius rearrangement in a continuous flow process. This technique can be coupled with biocatalytic steps to produce valuable carbamate products with high purity. Such telescoped processes demonstrate the potential of combining different synthetic methodologies within a continuous system to create complex molecules efficiently.
The table below outlines key parameters and potential advantages of applying flow chemistry to the synthesis of dicarbamates, which are conceptually applicable to this compound.
| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantages of Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours | Significant reduction in reaction time, increasing throughput. |
| Safety | Handling of hazardous intermediates in large quantities. | In-situ generation and immediate consumption of hazardous intermediates in small volumes. | Enhanced safety profile, especially when using toxic reagents. |
| Scalability | Often challenging, requiring larger reactors and significant process redevelopment. | Straightforward scaling by running the system for longer durations or by parallelization ("numbering-up"). | Easier transition from laboratory scale to industrial production. |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. | Improved reaction selectivity and reproducibility. |
Photocatalytic and Electrocatalytic Methodologies in Carbamate Formation.
In the quest for sustainable chemical transformations, photocatalysis and electrocatalysis have gained prominence as green alternatives to conventional synthetic methods. These techniques utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions.
Photocatalysis has been successfully employed for the synthesis of various carbamates. One approach involves the dual nickel photocatalysis for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light and ambient CO2 pressure. acs.orgnih.gov This method circumvents the need for toxic phosgene or high pressures of CO2. acs.org Another innovative photocatalytic strategy enables a stereodivergent synthesis of β-iodoenol carbamates through a three-component coupling of ethynylbenziodoxolones, CO2, and amines. rsc.org By selecting the appropriate photocatalyst, it is possible to control the stereochemistry of the product. rsc.org Organic photocatalysts are also being explored for the synthesis of cyclic carbamates, offering a more cost-effective and sustainable alternative to metal-based catalysts. digitellinc.com
Electrocatalysis offers another promising route for carbamate synthesis from CO2 and amines under mild conditions, avoiding the need for dehydrating agents or homogeneous catalysts. chemistryviews.org The efficiency of this method can be significantly enhanced by using advanced electrode materials, such as single-atom catalysts. For instance, atomically dispersed copper on N-doped carbon nanosheets has been shown to be a highly effective electrocatalyst for the synthesis of N-phenylcarbamate, achieving high yields and good stability over multiple cycles. chemistryviews.org The atomically dispersed metal provides abundant active sites for the reaction. chemistryviews.org
The following table summarizes the key features of these methodologies.
| Methodology | Energy Source | Key Features | Potential Application to Dicarbamate Synthesis |
| Photocatalysis | Visible Light | Mild reaction conditions; avoids toxic reagents like phosgene; potential for stereochemical control. acs.orgnih.govrsc.org | Synthesis from a diol, diamine, and CO2 under illumination, potentially with regioselective control. |
| Electrocatalysis | Electricity | Mild conditions; no need for dehydrating agents; catalyst reusability. chemistryviews.org | Electrochemical coupling of a diol and a carbamoyl source, or direct synthesis from a diamine, diol, and CO2. |
Derivatization and Chemical Modification of the this compound Skeleton.
The chemical modification of the this compound structure allows for the synthesis of a diverse range of analogues with potentially new properties. These modifications can be targeted at different parts of the molecule: the tert-butyl group, the carbamate functionalities, or by introducing new substituents on the propanediol (B1597323) backbone.
Transformations at the tert-Butyl Substituent.
The tert-butyl group is generally considered to be chemically robust due to its steric bulk and the absence of α-protons, making it a useful group for providing kinetic stabilization. researchgate.net However, under specific conditions, it can undergo chemical transformations.
One of the primary reactions involving a tert-butyl group attached to an oxygen atom (as in a tert-butyl ester or ether) is acid-catalyzed cleavage. rsc.org This reaction proceeds through the formation of a stable tert-butyl carbocation. rsc.org While the title compound is a carbamate and not an ester, the principle of leveraging the stability of the tert-butyl cation could be explored for selective deprotection or modification under acidic conditions, although this would likely lead to the cleavage of the entire carbamate group.
More advanced methods are emerging for the functionalization of the seemingly inert C-H bonds of a tert-butyl group. Recent research has demonstrated the non-directed catalytic hydroxylation of sterically congested primary C-H bonds within a tert-butyl group. chemrxiv.org This is achieved using an electron-poor manganese catalyst that activates hydrogen peroxide to generate a powerful oxidizing species. chemrxiv.org Applying such a methodology to this compound could potentially introduce a hydroxyl group on one of the methyls of the tert-butyl substituent, opening up new avenues for further derivatization.
Reactions Involving the Carbamate Functionalities.
The carbamate groups are the most reactive sites in the this compound molecule. They possess both nucleophilic (at the nitrogen) and electrophilic (at the carbonyl carbon) character and can undergo a variety of transformations.
Hydrolysis: Carbamates can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol, amine, and carbon dioxide. The stability of carbamates to hydrolysis varies greatly depending on the substituents.
N-Alkylation/N-Arylation: The hydrogen atom on the carbamate nitrogen can be substituted with an alkyl or aryl group. This is typically achieved by deprotonation with a suitable base to form a carbamate anion, followed by reaction with an electrophile such as an alkyl halide.
Reduction: The carbonyl group of the carbamate can be reduced to a methylene (B1212753) group, converting the carbamate into an amine. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).
Reaction with Nucleophiles: The carbonyl carbon of the carbamate is electrophilic and can be attacked by strong nucleophiles. This can lead to the cleavage of the carbamate group.
Transcarbamoylation: In the presence of a suitable catalyst, the carbamoyl group can be transferred from the propanediol backbone to another nucleophile, such as an alcohol or an amine.
The carbamate functionality is also widely used as a protecting group for amines in organic synthesis due to its stability under a range of conditions and the availability of various methods for its removal. nih.gov
Advanced Spectroscopic and Structural Characterization Methods for 2 Tert Butyl 1,3 Propanediol Dicarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and the solid state. emerypharma.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are fundamental experiments for structural characterization. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.
For 2-tert-Butyl-1,3-propanediol dicarbamate, the expected chemical shifts are predicted based on the distinct chemical environments of its protons and carbons. The tert-butyl group introduces a high degree of symmetry, resulting in a single, intense signal for its nine equivalent protons in the ¹H NMR spectrum and two signals for its four carbon atoms in the ¹³C NMR spectrum. nih.govdocbrown.info The propanediol (B1597323) backbone gives rise to more complex signals due to the diastereotopic nature of the methylene (B1212753) protons adjacent to the chiral center. The carbamate (B1207046) functional groups (-NH-COO-) also produce characteristic signals. rsc.org
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
|---|---|---|---|---|
| C(CH₃)₃ | ~0.9 - 1.2 | Singlet | 9H | - |
| -CH₂- | ~3.8 - 4.2 | Multiplet | 4H | J-coupling with CH |
| -CH- | ~1.8 - 2.2 | Multiplet | 1H | J-coupling with CH₂ |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C(CH₃)₃ | ~27 - 30 |
| C(CH₃)₃ | ~35 - 40 |
| -CH₂- | ~60 - 70 |
| -CH- | ~40 - 50 |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure of more complex molecules. libretexts.orgwikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the methine (-CH-) proton and the methylene (-CH₂-) protons of the propanediol backbone, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. wikipedia.org HSQC would be used to definitively assign the carbon signals of the propanediol backbone by correlating the proton signals at ~1.8-2.2 ppm and ~3.8-4.2 ppm to their respective carbon atoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is invaluable for determining stereochemistry and conformation. Correlations might be observed between the protons of the tert-butyl group and the protons of the propanediol backbone, providing insights into the molecule's preferred spatial arrangement.
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible through solution-state NMR. For a compound like this compound, ssNMR can be used to study its properties in both crystalline and amorphous states. Different crystalline polymorphs, which have different molecular packing arrangements, will give rise to distinct ssNMR spectra due to variations in the local chemical environment of the nuclei. This allows for the identification and quantification of different polymorphic forms. Furthermore, ssNMR can distinguish between crystalline and amorphous phases, as the broader lineshapes in the spectra of amorphous materials reflect a distribution of molecular conformations and environments.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying functional groups and providing a unique "fingerprint" for a compound.
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent functional groups: the carbamate, the tert-butyl group, and the propanediol backbone.
The carbamate group (-NH-C=O-O-) gives rise to several strong and easily identifiable bands. oup.comoup.com
N-H Stretching: A prominent band typically appears in the 3300-3400 cm⁻¹ region. In the solid state, hydrogen bonding can cause this band to broaden and shift to lower wavenumbers.
C=O Stretching (Amide I band): This is a very strong absorption that occurs around 1680-1725 cm⁻¹. Its exact position is sensitive to hydrogen bonding. mdpi.com
N-H Bending and C-N Stretching (Amide II band): This band, found near 1520-1540 cm⁻¹, is characteristic of secondary amides.
C-O Stretching: The ester-like C-O bonds of the carbamate result in strong absorptions in the 1250-1000 cm⁻¹ region.
The tert-butyl group has characteristic C-H stretching and bending vibrations. docbrown.info The propanediol backbone contributes C-H and C-C stretching and bending modes throughout the spectrum. researchgate.net
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Intensity |
|---|---|---|---|---|
| N-H | Stretching | 3300 - 3400 | 3300 - 3400 | Strong |
| C-H (alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong |
| C=O (carbamate) | Stretching | 1680 - 1725 | 1680 - 1725 | Very Strong (IR), Medium (Raman) |
| N-H | Bending | 1520 - 1540 | Weak | Strong |
| C-H (tert-butyl) | Bending | 1365 & 1390 | 1365 & 1390 | Medium-Strong |
Due to the rotational freedom around several single bonds in the propanediol backbone, this compound can exist in multiple conformations (rotational isomers or rotamers). irb.hr Vibrational spectroscopy is a sensitive tool for studying this conformational heterogeneity. mdpi.comarxiv.org
Different conformers will have slightly different vibrational frequencies, particularly for skeletal bending and torsional modes in the low-frequency "fingerprint" region of the spectrum (below 1500 cm⁻¹). By recording spectra at different temperatures, it is possible to observe changes in the relative intensities of bands corresponding to different conformers. As the temperature changes, the equilibrium population of the conformers shifts, which can be monitored spectroscopically. This allows for the determination of the relative thermodynamic stabilities of the different conformations present in the sample. irb.hr
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, a wealth of information can be obtained.
Soft ionization techniques are crucial for observing the intact molecular ion with minimal fragmentation, which is the primary step in confirming the molecular weight. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two such methods well-suited for a moderately polar molecule like this compound. nih.gov
In ESI-MS, the analyte is ionized from a solution, typically producing protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. researchgate.netnih.gov Given the calculated molecular weight of 218.13 g/mol for this compound, these adducts would be readily detectable.
MALDI-MS involves co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating a gentle desorption and ionization of the molecule. youtube.com This technique is also effective for detecting the intact molecular ion of carbamates and can be particularly useful for high-throughput analysis. nih.gov
| Ion Species | Adduct | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Proton (H⁺) | 219.13 |
| [M+Na]⁺ | Sodium (Na⁺) | 241.11 |
| [M+NH₄]⁺ | Ammonium (NH₄⁺) | 236.16 |
High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₉H₁₈N₂O₄. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be unequivocally validated with a mass error typically below 5 parts per million (ppm).
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₄ |
| Ion Formula | [C₉H₁₉N₂O₄]⁺ |
| Calculated Monoisotopic Mass (Da) | 219.13393 |
| Hypothetical Measured Mass (Da) | 219.13421 |
| Mass Error (ppm) | 1.28 |
Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. wikipedia.orgyoutube.com The fragmentation pattern serves as a structural fingerprint of the molecule. For this compound, fragmentation is expected to occur at the sterically bulky tert-butyl group and along the dicarbamate-propanediol backbone. nih.govnih.govnih.gov
Key predicted fragmentation pathways for the [M+H]⁺ precursor ion (m/z 219.13) include:
Loss of isobutene: A common fragmentation for protonated tert-butyl groups is the neutral loss of isobutene (C₄H₈, 56 Da), leading to a prominent fragment ion.
Loss of the tert-butyl group: Cleavage of the C-C bond can result in the loss of a tert-butyl radical, leading to a stable carbocation. researchgate.netresearchgate.net
Carbamate group cleavages: The carbamate moieties can fragment through various pathways, including the neutral loss of isocyanic acid (HNCO), ammonia (B1221849) (NH₃), or carbon dioxide (CO₂). nih.govdoaj.org Cleavage of the ester linkage is also a common pathway for carbamates. nih.gov
| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Predicted Product Ion (m/z) | Plausible Fragment Identity |
|---|---|---|---|---|
| 219.13 | C₄H₈ (isobutene) | 56.06 | 163.07 | [M+H - C₄H₈]⁺ |
| 219.13 | HNCO | 43.01 | 176.12 | [M+H - HNCO]⁺ |
| 219.13 | NH₂COOH | 61.01 | 158.12 | [M+H - NH₂COOH]⁺ |
| 219.13 | C₄H₉• (tert-butyl radical) | 57.07 | 162.06 | [M - C₄H₉]⁺ |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the material's macroscopic properties.
Should a suitable single crystal of this compound be grown, single-crystal X-ray crystallography can provide an unambiguous determination of its molecular structure. researchgate.netresearchgate.net Key structural features expected for this molecule include:
Planar Carbamate Groups: Due to resonance, the O=C-N atoms of the carbamate groups are expected to be planar. nih.gov
Hydrogen Bonding: The N-H groups of the carbamates are strong hydrogen bond donors, while the carbonyl oxygens are strong acceptors. This will likely lead to the formation of extensive intermolecular hydrogen-bonding networks, such as dimers or chains, which are characteristic features in the crystal packing of carbamates. nih.gov
Conformation: The bulky tert-butyl group will significantly influence the molecular conformation, dictating the torsion angles along the propane (B168953) backbone to minimize steric hindrance.
| Bond / Angle | Typical Value |
|---|---|
| C=O Bond Length | ~1.25 Å |
| C-N Bond Length | ~1.33 Å |
| O-C-N Bond Angle | ~125° |
| C-O Bond Length (Ester) | ~1.45 Å |
Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline or powdered samples. acs.org It provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase, making it an essential tool for phase identification, purity assessment, and stability studies. mdpi.com
A critical application of PXRD is the investigation of polymorphism—the ability of a compound to exist in two or more different crystal structures. researchgate.netresearchgate.net Polymorphs of a substance can have different physical properties, such as melting point, solubility, and stability. Carbamate-containing molecules are known to exhibit polymorphism. researchgate.net Different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different polymorphic forms of this compound. PXRD is the primary technique used to distinguish between these different solid-state forms, as each polymorph will produce a unique and identifiable diffraction pattern. rsc.orgchemrxiv.org
Chiroptical Spectroscopy for Stereochemical Insights
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. A molecule is considered chiral if its structure is non-superimposable on its mirror image, a property that gives rise to optical activity.
The molecular structure of this compound is H₂NCO-O-CH₂-CH(C(CH₃)₃)-CH₂-O-CONH₂. The central carbon atom of the propane backbone (C-2) is bonded to a hydrogen atom, a tert-butyl group, and two identical carbamate-methyl groups (-CH₂OCONH₂). For a carbon atom to be a chiral center, it must be bonded to four different substituent groups. Since two of the substituents on the C-2 carbon are identical, the molecule is achiral. As it does not possess a chiral center, it does not have enantiomers and is optically inactive.
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is widely used to determine the stereochemical configuration of chiral compounds. However, since this compound is an achiral molecule, it does not exhibit differential absorption of circularly polarized light. Consequently, CD spectroscopy is not an applicable method for the stereochemical analysis of this particular compound.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual compounds. creative-proteomics.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide a powerful combination of high-resolution separation and sensitive, specific detection. researchgate.net
The choice between GC-MS and LC-MS for the analysis of this compound depends largely on the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
A potential GC-MS method would involve a high-resolution capillary column and a mass spectrometer operating in electron ionization (EI) mode to generate a reproducible fragmentation pattern for library matching.
Table 1: Illustrative GC-MS Parameters for Analysis of Thermally Labile Compounds
| Parameter | Setting |
|---|---|
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Inlet Mode | Splitless or Pulsed Splitless |
| Inlet Temperature | Optimized for minimal degradation (e.g., 250°C) |
| Oven Program | Initial 70°C, ramped to 300-320°C |
| MS System | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Source Temperature | 230°C |
This table presents a generalized set of parameters and would require specific optimization for the target analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Given the potential thermal instability of carbamates, LC-MS is generally the preferred method for their analysis. sepscience.com LC separates compounds in the liquid phase at or near ambient temperature, avoiding thermal degradation. nih.gov The separated compounds are then ionized and detected by the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that generates protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for molecular weight determination. researchgate.net Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation for structural confirmation. nih.govhpst.cz
Table 2: Illustrative LC-MS/MS Parameters for Carbamate Analysis
| Parameter | Setting |
|---|---|
| LC System | UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | Reversed-phase C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Formate |
| Mobile Phase B | Methanol (B129727) or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3-0.5 mL/min |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| MS System | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120-150°C |
This table presents a generalized set of parameters and would require specific optimization for the target analyte. nih.govshimadzu.com
The coupling of chromatography with mass spectrometry is a cornerstone of modern analytical chemistry, providing both qualitative and quantitative data with high sensitivity and specificity. creative-proteomics.com
In GC-MS and LC-MS, the chromatograph acts as a separation tool. As the sample mixture travels through the chromatographic column, its components are separated based on their differing physicochemical properties (e.g., boiling point in GC, polarity in LC). This process delivers individual or significantly purified components to the mass spectrometer's ion source sequentially.
The mass spectrometer then serves as a highly specific detector. It ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides two critical pieces of information:
Molecular Weight: Soft ionization techniques, particularly in LC-MS, can provide the molecular weight of the parent compound.
Structural Information: Hard ionization techniques like EI in GC-MS, or collision-induced dissociation in MS/MS, break the molecule into characteristic fragment ions. This fragmentation pattern acts as a "chemical fingerprint" that can be used to elucidate the molecule's structure and confirm its identity by matching it against spectral libraries. scispec.co.th
The combination of both LC-MS and GC-MS can provide a more comprehensive analytical profile of a sample, ensuring the detection of a wider range of compounds with varying properties. scispec.co.th This dual-technique approach leverages the strengths of each method to achieve a more complete characterization.
Computational and Theoretical Investigations of 2 Tert Butyl 1,3 Propanediol Dicarbamate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system. From this, a wealth of information can be derived, including molecular geometry, vibrational frequencies, reaction energies, and electronic properties, which are critical for understanding molecular stability and reactivity.
Density Functional Theory (DFT) Studies of Ground State Geometries and Energies
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. A key application of DFT is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, known as the ground state geometry.
For a molecule like 2-tert-Butyl-1,3-propanediol dicarbamate, a DFT study, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure. nih.gov This process also provides the ground state energy, a crucial thermodynamic quantity used to predict the stability of the molecule and the energetics of potential reactions. Studies on various carbamate (B1207046) pesticides have successfully used this approach to obtain optimized molecular structures and assign vibrational spectra. nih.gov
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Carbamate Moiety
This table presents typical bond lengths that would be calculated for the core functional group in a molecule like this compound, based on general findings in computational chemistry.
| Bond | Typical Calculated Bond Length (Å) |
| C=O (Carbonyl) | ~1.23 |
| C-O (Ester) | ~1.35 |
| C-N (Amide) | ~1.38 |
| N-H | ~1.01 |
Note: These are representative values. Actual calculated values would be specific to the full molecular structure and the chosen DFT functional and basis set.
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation more rigorously than DFT, generally leading to higher accuracy, albeit at a significantly greater computational expense.
For this compound, high-accuracy ab initio calculations could be employed to refine the energies obtained from DFT. For instance, while DFT might be used for the initial geometry optimization, a single-point energy calculation using a method like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) could provide a "gold standard" energy value. This is particularly useful for calculating reaction barriers or the relative energies between different conformations where high precision is critical. Research on molecules with significant steric hindrance, such as those containing tert-butyl groups, often employs these methods to accurately capture the subtle electronic and steric effects that govern their structure and stability. acs.orgresearchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. youtube.comwikipedia.org A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive.
For this compound, FMO analysis, typically performed using the results of a DFT calculation, would visualize the locations of the HOMO and LUMO on the molecule. mdpi.comresearchgate.net The HOMO is likely to be localized around the nitrogen and oxygen atoms of the carbamate groups, which have lone pairs of electrons. The LUMO would likely be centered on the carbonyl (C=O) group, which is electron-deficient. This information helps predict how the molecule will interact with other reagents. For example, an electrophile would likely attack the HOMO regions, while a nucleophile would target the LUMO regions. researchgate.net
Table 2: Illustrative FMO Energy Data for a Generic Carbamate Molecule
This table shows the kind of data generated in an FMO analysis. The values are hypothetical but representative for a small organic molecule.
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | +1.2 |
| HOMO-LUMO Gap | 8.7 |
Conformational Analysis and Potential Energy Surfaces
Molecules with single bonds, like this compound, are not static structures. Rotation around these bonds leads to different spatial arrangements of atoms, known as conformations. Conformational analysis is the study of the energies of these different conformations and the barriers to rotation between them. This is often visualized using a Potential Energy Surface (PES), a plot that shows how the molecule's energy changes as a function of one or more geometric parameters, such as dihedral angles.
Molecular Mechanics (MM) and Force Field Simulations
Molecular Mechanics (MM) offers a computationally efficient alternative to quantum methods for exploring the conformational landscape of large molecules. Instead of dealing with electrons, MM treats atoms as balls connected by springs, governed by a set of equations and parameters known as a force field. nih.govnih.gov The force field defines the energy of the molecule based on bond lengths, angles, and torsional angles, as well as non-bonded interactions like van der Waals forces and electrostatics.
To study this compound, a suitable force field (e.g., GAFF, OPLS-AA, or CHARMM) would be selected. nih.gov A systematic search of the conformational space could then be performed by rotating key single bonds (e.g., the C-C and C-O bonds of the propanediol (B1597323) backbone) and calculating the energy of each resulting conformation. This process identifies the low-energy conformers (local minima on the PES) and the transition states that separate them. The bulky tert-butyl group would be expected to significantly restrict the available conformations, favoring those where it is positioned to minimize steric clashes with the rest of the molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules over time. mdpi.comnih.gov Using a molecular mechanics force field, MD simulations calculate the forces on each atom and then use Newton's laws of motion to simulate their movements over a series of very small time steps (typically femtoseconds). nih.gov The result is a trajectory that depicts how the molecule moves, vibrates, and changes conformation at a given temperature.
Reactivity Prediction and Reaction Mechanism Elucidation via Computational Models
Computational models are instrumental in exploring the chemical reactivity of this compound and elucidating the intricate details of its potential reaction mechanisms. A primary reaction of interest for dicarbamates is hydrolysis, which involves the cleavage of the carbamate ester bonds. Upon heating with acid or alkali, these compounds typically hydrolyze to yield the corresponding diol, ammonia (B1221849), and carbon dioxide. google.com
To fully understand a reaction mechanism, it is essential to locate the transition state (TS), which is the maximum energy point along the minimum energy pathway between reactants and products. A transition state is a first-order saddle point on the PES, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. Various algorithms exist to locate this TS structure.
Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC method maps the minimum energy path downhill from the transition state, confirming that it connects the intended reactants and products. rsc.org This analysis provides a detailed picture of the geometric changes the molecule undergoes during the reaction, such as bond breaking and formation. For the hydrolysis of this compound, an IRC analysis would trace the approach of a water molecule or hydroxide (B78521) ion, the nucleophilic attack at the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent bond cleavages leading to 2-tert-butyl-1,3-propanediol, ammonia, and carbon dioxide.
Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models account for these environmental effects using solvation models. These are broadly categorized into explicit and implicit models.
Explicit Solvation Models: One or more solvent molecules are included directly in the quantum mechanical calculation. This approach can capture specific interactions like hydrogen bonding but is computationally expensive.
Implicit Solvation Models: The solvent is represented as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. aidic.it This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.
For reactions involving charged species, such as the base-catalyzed hydrolysis of a carbamate, solvation is critical. Polar solvents would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. Computational studies on carbamate stability and thermochemistry consistently show that the inclusion of solvation models is necessary to achieve agreement with experimental data. nih.govresearchgate.net The choice of solvent can significantly alter the predicted thermodynamic properties of reactions involving carbamates. acs.org
Spectroscopic Data Prediction and Validation
Computational methods are highly effective in predicting spectroscopic data, which serves as a crucial tool for structure validation and interpretation of experimental spectra. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts as well as the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. nih.gov
The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of modern computational chemistry. The typical workflow involves:
Geometry Optimization: The three-dimensional structure of this compound is optimized, usually with DFT, to find its lowest energy conformation.
Shielding Calculation: Using the optimized geometry, the magnetic shielding tensor for each nucleus is calculated, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov
Shift Calculation: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_iso. A more accurate approach involves linear regression analysis of calculated shieldings against experimental shifts for a set of known molecules, yielding scaling factors that correct for systematic errors in the computational method. youtube.com
These calculations can distinguish between subtle differences in chemical environments, aiding in the assignment of complex spectra. For this compound, this would help assign the distinct signals for the tert-butyl group, the methylene (B1212753) (-CH₂-) protons and carbons, the methine (-CH-) proton, and the carbamate (-NH₂) protons.
| Atom Type | Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| tert-Butyl Methyl | C(C H₃)₃ | ~0.9 - 1.1 | ~27 - 29 |
| tert-Butyl Quaternary | C (CH₃)₃ | - | ~32 - 34 |
| Methine | -C H- | ~2.0 - 2.2 | ~45 - 48 |
| Methylene | -C H₂-O | ~3.9 - 4.2 | ~68 - 72 |
| Carbamate | -NH ₂ | ~5.0 - 6.0 (broad) | - |
| Carbonyl | -C =O | - | ~156 - 158 |
Note: The values in Table 1 are illustrative estimates based on typical chemical shifts for the respective functional groups and are not the result of a specific quantum chemical calculation for this molecule.
Computational vibrational analysis predicts the frequencies and intensities of bands in IR and Raman spectra. After optimizing the molecular geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for a given vibration).
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. This is typically corrected by applying a uniform scaling factor. The analysis of the normal modes allows for the unambiguous assignment of spectral bands to specific molecular motions, such as stretching, bending, and rocking of functional groups. For this compound, this would allow for the identification of key vibrations like N-H stretching, C=O stretching, C-O stretching, and the various C-H vibrations of the alkyl backbone. irb.hrresearchgate.net
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | -NH₂ | 3400 - 3200 | Medium-Strong (IR) |
| C-H Stretch (Alkyl) | -CH₃, -CH₂, -CH | 3000 - 2850 | Strong (IR & Raman) |
| C=O Stretch (Amide I) | -O-(C=O)-NH₂ | 1720 - 1680 | Very Strong (IR) |
| N-H Bend (Amide II) | -NH₂ | 1650 - 1580 | Medium-Strong (IR) |
| C-O Stretch | -CH₂-O-C=O | 1250 - 1150 | Strong (IR) |
| C-N Stretch | -CO-NH₂ | 1420 - 1380 | Medium (IR) |
Note: The frequency ranges in Table 2 are typical for the specified functional groups and serve as an illustrative prediction.
Quantitative Structure-Property Relationship (QSPR) Methodologies for Chemical Parameters
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties or biological activity, respectively. nih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure.
The development of a QSPR model for this compound and its analogs would involve the following steps:
Data Set Compilation: A series of structurally related carbamate compounds with known experimental data for a specific property (e.g., solubility, boiling point, partition coefficient) is assembled.
Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometric descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, orbital energies like HOMO and LUMO, partial atomic charges). nih.gov
Physicochemical descriptors: Related to properties like hydrophobicity (logP).
Model Development: Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.
Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the property for a set of molecules not used in model training).
For carbamates, QSAR studies have been successfully used to correlate molecular descriptors with their inhibitory potency against enzymes. nih.gov A QSPR model could similarly be developed to predict key chemical parameters for this compound, facilitating the design of new molecules with tailored properties without the need for extensive experimental synthesis and testing.
Development of Descriptors for Structure-Reactivity Correlations in Chemical Systems
To quantitatively understand the relationship between a molecule's structure and its chemical reactivity, computational chemists develop a range of numerical values known as molecular descriptors. These descriptors encode specific constitutional, topological, geometric, or electronic features of the molecule. For a compound like this compound, these descriptors can be used to build Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate these descriptors with experimental outcomes. nih.govresearchgate.net
The development of these descriptors involves calculating various properties based on the molecule's optimized 3D geometry and electronic wavefunction. nrel.gov These descriptors can be broadly categorized:
Constitutional and Topological Descriptors: These are the simplest descriptors, derived from the 2D representation of the molecule. They include molecular weight, count of specific atom types, bond counts, and topological indices (e.g., Wiener index, Balaban centric index) that describe molecular branching and connectivity. researchgate.net
Geometric Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics, often with methods like Density Functional Theory (DFT), and provide deep insight into the electronic nature of the molecule. nih.govnih.gov Key quantum-chemical descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. The HOMO-LUMO gap is a measure of chemical stability. nih.gov
Partial Atomic Charges: These describe the distribution of electrons across the molecule, highlighting potentially electrophilic (positive charge) or nucleophilic (negative charge) sites. The carbonyl carbons and amide nitrogens of the dicarbamate groups are of particular interest.
Fukui Functions: These local reactivity descriptors indicate which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. scielo.org.mx
For this compound, a combination of these descriptors would be employed to build a comprehensive model of its reactivity. The bulky tert-butyl group, for instance, would significantly influence steric descriptors, while the two carbamate functionalities would dominate the electronic descriptors.
Below is an interactive table of theoretically relevant descriptors for this compound.
| Descriptor Category | Specific Descriptor | Theoretical Significance for Reactivity |
| Topological | Molecular Weight | Influences physical properties and transport phenomena. |
| Balaban Centric Index (BAC) | Quantifies the degree of branching in the molecule's carbon skeleton. researchgate.net | |
| Geometric | Molecular Surface Area | Relates to intermolecular interactions and accessibility of reactive sites. |
| Quantum-Chemical | HOMO Energy | Indicates the molecule's capacity to donate electrons; related to susceptibility to oxidation. |
| LUMO Energy | Indicates the molecule's capacity to accept electrons; related to susceptibility to reduction. | |
| HOMO-LUMO Gap | Correlates with chemical stability and resistance to electronic excitation. nih.gov | |
| Partial Charge on Carbonyl Carbon | Highlights the primary site for potential nucleophilic attack (e.g., during hydrolysis). | |
| Electrophilicity Index (ω) | Provides a quantitative measure of the molecule's ability to act as an electrophile. chemrxiv.orgresearchgate.net |
Predictive Models for Chemical Properties (e.g., pKa, stability, reaction rates)
Building upon the foundation of molecular descriptors, computational models can be developed to predict specific chemical properties of this compound. These models leverage either theoretical principles from quantum chemistry or statistical methods like machine learning trained on existing chemical data. chemrxiv.orgdntb.gov.ua
pKa Prediction: The pKa is a measure of the acidity of a compound. For this compound, the most relevant pKa values would correspond to the N-H protons of the two carbamate groups. Computational methods can predict pKa by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. researchgate.net Methods for pKa prediction include:
Direct Method: This involves calculating the free energies of the protonated and deprotonated species in a simulated solvent environment (often using a polarizable continuum model, PCM) and using a thermodynamic cycle. researchgate.net
Isodesmic Method: This approach calculates the relative acidity compared to a reference compound with a known experimental pKa, which often leads to cancellation of systematic errors. nih.gov
Machine Learning Models: These models are trained on large datasets of known pKa values and molecular structures to predict the pKa of new compounds. chemrxiv.org The N-H protons of a carbamate are generally weakly acidic, and predictive models would be expected to yield a pKa value in the high teens.
Stability Prediction: Molecular stability can be assessed computationally in several ways. Thermal stability can be investigated by calculating bond dissociation energies (BDEs) for the weakest bonds in the molecule. For this compound, the C-O and C-N bonds of the carbamate ester linkage are likely points of thermal decomposition. Quantum chemical calculations can determine the energy required to break these bonds, with lower BDEs indicating lower thermal stability. nrel.gov Furthermore, reaction pathways for decomposition, such as hydrolysis, can be modeled to determine the activation energies, providing insight into the kinetic stability of the compound under specific conditions (e.g., in acidic or basic solutions).
Reaction Rate Prediction: Theoretical models can predict the rate of a chemical reaction by calculating the activation energy (Ea) from the reaction's energy profile. Using methods like DFT, the geometries and energies of the reactants, transition states, and products can be determined. For a reaction like the hydrolysis of one of the carbamate groups on this compound, computational chemists would model the approach of a nucleophile (like a hydroxide ion) to the carbonyl carbon, locate the highest-energy point along the reaction coordinate (the transition state), and calculate its energy relative to the reactants. A higher activation energy corresponds to a slower reaction rate.
The following interactive table presents hypothetical, illustrative values for key chemical properties of this compound as might be predicted by such computational models. These values are based on the general characteristics of the carbamate functional group and are not derived from direct experimental measurement or specific published calculations for this exact molecule.
| Predicted Property | Predicted Value (Illustrative) | Computational Method | Relevance |
| pKa (N-H proton) | ~17-19 | DFT with Continuum Solvation Model (e.g., PCM) researchgate.net | Determines the ionization state of the molecule at different pH values. |
| Stability (Bond Dissociation Energy, O=C-O) | ~80-90 kcal/mol | DFT Calculations | Indicates the energy required to initiate thermal decomposition. |
| Reaction Rate (Hydrolysis Activation Energy, Ea) | ~20-25 kcal/mol (for base-catalyzed) | Transition State Theory via DFT | Predicts the kinetic stability towards hydrolysis, a common degradation pathway for carbamates. |
Chemical Reactivity and Degradation Pathways of 2 Tert Butyl 1,3 Propanediol Dicarbamate
Hydrolytic Stability and Kinetics under Various pH Conditions
Table 1: Summary of Hydrolytic Degradation Pathways for 2-tert-Butyl-1,3-propanediol dicarbamate
| pH Condition | Dominant Mechanism | General Characteristics | Relative Rate |
| Acidic (pH < 4) | Acid-Catalyzed Hydrolysis (AAC2) | Protonation of the carbonyl oxygen increases electrophilicity, followed by nucleophilic attack by water. Generally slow for carbamates. | Slow |
| Neutral (pH ≈ 7) | Neutral Hydrolysis | Direct nucleophilic attack by water. pH-independent but typically slow. | Very Slow |
| Basic (pH > 8) | Base-Catalyzed Hydrolysis (E1cB) | Deprotonation of nitrogen followed by elimination of the alkoxide to form an isocyanate intermediate. Generally the fastest pathway. | Fast |
Acid-catalyzed hydrolysis of esters is typically the reverse of Fischer esterification. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.orgchemguide.co.ukchemistrysteps.com However, for carbamates, this pathway is generally not considered a significant degradation mechanism. clemson.edu In the case of this compound, the presence of two electron-withdrawing atoms (oxygen and nitrogen) adjacent to the carbonyl carbon makes protonation of the carbonyl oxygen less effective in significantly increasing its susceptibility to a nucleophile. clemson.edu While the reaction rate for some esters increases as pH decreases, the acid-catalyzed pathway for carbamates is typically slow compared to other hydrolysis mechanisms. clemson.edu For some benzimidazolylcarbamates, a unique mechanism involving the bimolecular attack of water on the N-protonated substrate has been observed at low pH, a behavior attributed to the higher basicity of the benzimidazolyl group compared to the carbonyl oxygen. scielo.br
Base-catalyzed hydrolysis, also known as saponification for esters, is a critical degradation pathway for carbamates and is often the dominant mechanism under neutral to alkaline conditions. clemson.eduviu.ca The reaction rate shows a strong dependence on pH, increasing as the pH rises. researchgate.net For N-unsubstituted carbamates like this compound, the hydrolysis is thought to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. nih.gov
This multi-step process involves:
Deprotonation: A hydroxide (B78521) ion removes a proton from the nitrogen atom, forming a negatively charged conjugate base.
Elimination: The conjugate base then eliminates the alkoxide group (⁻O-R), forming a highly reactive isocyanate intermediate (-N=C=O).
Hydrolysis of Isocyanate: The isocyanate intermediate rapidly reacts with water to form an unstable carbamic acid.
Decomposition: The carbamic acid spontaneously decomposes to yield an amine (in this case, ammonia) and carbon dioxide.
This reaction is effectively irreversible because the final acid-base step, where the alkoxide leaving group deprotonates the carboxylic acid, drives the equilibrium toward the products. chemistrysteps.comucoz.com
Photochemical Degradation Studies
Photodegradation, or photolysis, is a key abiotic process that contributes to the breakdown of chemical compounds in the environment upon exposure to sunlight. researchgate.net This process can occur through the direct absorption of light by the target molecule or indirectly through photosensitized reactions. scispace.com
Direct photolysis occurs when a molecule absorbs light energy, promoting it to an excited state which can then undergo various chemical transformations like homolysis, heterolysis, or photoionization. scispace.comuc.pt For a compound to undergo direct photolysis from sunlight, it must have a chromophore that absorbs light at wavelengths greater than 290 nm.
For carbamates, a common photodegradation pathway involves the cleavage of the carbamic acid ester bond. nih.gov This can lead to the formation of corresponding phenols and methylisocyanate for phenyl carbamates upon thermal exposure or irradiation. nih.gov The photo-Fries rearrangement is another possible pathway for carbamates upon irradiation. nih.gov While specific studies on this compound are not available, a plausible pathway based on general carbamate (B1207046) photochemistry would involve the homolytic cleavage of the C-O ester bond. This would result in the formation of 2-tert-butyl-1,3-propanediol and carbamic acid radicals, which would then decompose to ammonia (B1221849) and carbon dioxide. Further photochemical degradation of the resulting diol could also occur. nih.gov
Table 2: Plausible Direct Photolysis Products of this compound
| Parent Compound | Plausible Primary Products | Plausible Secondary Products |
| This compound | 2-tert-Butyl-1,3-propanediol | Further oxidation/degradation products of the diol |
| Carbamic Acid (unstable) | Ammonia (NH₃) + Carbon Dioxide (CO₂) |
Photosensitized reactions are often a primary degradation pathway for pesticides in natural waters that contain humic substances. scispace.com In this indirect process, other molecules, known as photosensitizers (such as dissolved organic matter), absorb solar energy and transfer it to the target compound, initiating its degradation. scispace.com These reactions can also involve reactive oxygen species like singlet oxygen and hydroxyl radicals generated by the excited photosensitizers. scispace.com The degradation kinetics can be dependent on factors such as solvent polarity. scispace.com For some pesticides, the presence of humic acids has been shown to slow aqueous photodegradation, possibly due to a shielding effect. researchgate.net
Thermal Decomposition Processes and Products
The thermal decomposition of dicarbamates is a critical aspect of their stability and potential applications at elevated temperatures. The process typically involves the cleavage of the carbamate bond, leading to the formation of various gaseous and solid products.
The pyrolysis of aliphatic dicarbamates generally proceeds through the dissociation of the carbamate linkage. Studies on similar compounds, such as dimethylhexane-1,6-dicarbamate, indicate a multi-stage decomposition process when analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.gov The primary decomposition step is the endothermic breakdown of the carbamate to form an isocyanate and an alcohol.
For this compound, the expected primary pyrolysis reaction would involve the cleavage of the two carbamate groups to yield 2-tert-butyl-1,3-diisocyanatopropane and 1,3-propanediol (B51772). However, due to the steric hindrance imposed by the tert-butyl group, the decomposition temperature may be influenced compared to linear dicarbamates. Steric effects are known to lower the dissociation temperature of carbamates.
The primary gaseous products from the thermal decomposition of similar dicarbamates are carbon dioxide (CO₂) and the corresponding alcohol. nih.gov In the case of this compound, the expected gaseous emissions would primarily be carbon dioxide and ammonia, resulting from the breakdown of the carbamate moiety. The presence of the tert-butyl group might also lead to the formation of isobutene through secondary decomposition pathways at higher temperatures.
Table 1: Predicted Gaseous Emissions from Pyrolysis of this compound
| Gaseous Product | Chemical Formula | Predicted Source |
| Carbon Dioxide | CO₂ | Primary decomposition of the carbamate group |
| Ammonia | NH₃ | Primary decomposition of the carbamate group |
| Isobutene | C₄H₈ | Secondary decomposition of the tert-butyl group |
The kinetic parameters for the thermal decomposition of dicarbamates can be determined from non-isothermal TGA data. For dimethylhexane-1,6-dicarbamate, the activation energy (Ea) for the first stage of decomposition has been calculated to be 119.51 kJ mol⁻¹, with a pre-exponential factor (lg(A/s⁻¹)) of 14.82. nih.gov It is expected that the presence of the bulky tert-butyl group in this compound would influence these kinetic parameters, potentially lowering the activation energy for decomposition due to steric strain.
Phase transitions, such as melting and crystallization, can be observed by DSC. These transitions are indicative of the physical changes the material undergoes before decomposition. The melting point and enthalpy of fusion are key parameters that characterize the solid-state stability of the compound.
Oxidative and Reductive Chemical Transformations
The carbamate functional groups in this compound are susceptible to both oxidative and reductive transformations, which can lead to a variety of degradation products.
The oxidation of aliphatic carbamates can proceed through various pathways, often involving the cleavage of C-H or N-H bonds. The presence of the tert-butyl group and the secondary carbons in the propanediol (B1597323) backbone provides potential sites for oxidative attack. The oxidation of aliphatic C-H bonds can be catalyzed by various metal complexes, leading to hydroxylated or carbonylated products.
While specific oxidation studies on this compound are not documented, the oxidation of similar aliphatic compounds suggests that the reaction would likely target the C-H bonds adjacent to the carbamate nitrogen or on the alkyl backbone. Oxidative cleavage of the C-C bonds within the propanediol chain is also a possibility under harsh oxidative conditions. The expected products from mild oxidation could include hydroxylated or ketonic derivatives of the parent molecule.
The reduction of carbamates can lead to the formation of amines, alcohols, or N-methylated compounds, depending on the reducing agent and reaction conditions. A common and powerful reducing agent for carbamates is lithium aluminum hydride (LiAlH₄). The reduction of carbamates with LiAlH₄ typically proceeds via the cleavage of the carbonyl-oxygen bond.
For this compound, reduction with a strong hydride agent like LiAlH₄ is expected to yield 2-tert-butyl-1,3-propanediol and methylamine, resulting from the complete reduction of both carbamate groups. The mechanism involves the initial formation of an aluminum-alkoxide intermediate, which is subsequently hydrolyzed to the corresponding alcohol and amine.
Table 2: Predicted Products from the Reduction of this compound with LiAlH₄
| Reactant | Reducing Agent | Major Products |
| This compound | LiAlH₄ | 2-tert-Butyl-1,3-propanediol, Methylamine |
It is important to note that the regioselectivity of the reduction can be influenced by the specific carbamate structure and the reaction conditions employed.
Reaction Kinetics and Mechanistic Insights
The kinetics of the chemical reactions involving this compound are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. Mechanistic studies on the thermal decomposition of analogous dicarbamates have shown that the process can often be described by solid-state reaction models. nih.gov
For the thermal decomposition of dimethylhexane-1,6-dicarbamate, the kinetic equation has been determined to follow a specific model, indicating a complex reaction mechanism. nih.gov The steric hindrance from the tert-butyl group in this compound is anticipated to play a significant role in its reaction kinetics. This steric bulk can affect the approach of reactants in bimolecular reactions and influence the stability of transition states in unimolecular processes like thermal decomposition.
Mechanistic insights into the reduction of carbamates with hydrides suggest a nucleophilic attack of the hydride on the carbonyl carbon as the initial step. The subsequent steps involve the cleavage of the C-O bond and the formation of the final alcohol and amine products. The presence of two carbamate groups in the molecule means that the kinetics will reflect a two-step reduction process, with the potential for intermediate mono-reduced species.
Determination of Rate Constants for Chemical Reactions
A thorough review of scientific databases and literature indicates that specific rate constants for the chemical reactions of this compound have not been experimentally determined or reported. Research on the hydrolysis, oxidation, or other degradation reactions of this compound, which would provide quantitative data on its reactivity, appears to be limited.
For analogous, simpler carbamates, reaction kinetics often depend on factors such as pH, temperature, and the presence of catalysts. However, without empirical data for this compound, any discussion of its reaction rates would be speculative.
Table 1: Rate Constants for Chemical Reactions of this compound
| Reaction Type | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|
| Hydrolysis | Data not available | - | - |
| Oxidation | Data not available | - | - |
Identification of Chemical Intermediates and Transition States
The identification of chemical intermediates and the characterization of transition states are crucial for elucidating the degradation pathways of a chemical compound. Such studies are typically conducted using a combination of experimental techniques, such as spectroscopy and chromatography, and computational chemistry methods.
In the case of this compound, there is no published research that identifies the specific intermediates or transition states formed during its degradation. The degradation of carbamates can proceed through various mechanisms, including hydrolysis of the ester and amide functionalities, leading to the formation of alcohols, amines, and carbon dioxide. The presence of the tert-butyl group is expected to influence the stability of potential carbocation intermediates and the steric hindrance of reaction pathways. However, without dedicated studies, the precise nature of these transient species for this specific molecule remains unknown.
Table 2: Identified Intermediates and Transition States in the Degradation of this compound
| Degradation Pathway | Identified Intermediates | Characterized Transition States | Reference |
|---|---|---|---|
| Hydrolysis | Data not available | Data not available | - |
Further experimental and theoretical investigations are necessary to determine the rate constants of its reactions and to identify the key intermediates and transition states that govern its degradation pathways. This information would be invaluable for assessing its environmental fate and persistence.
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Analytical Methodologies for the Detection and Quantification of 2 Tert Butyl 1,3 Propanediol Dicarbamate in Non Biological Matrices
Chromatographic Separation Techniques
Chromatography is a powerful technique for separating the components of a mixture, making it highly suitable for the analysis of 2-tert-butyl-1,3-propanediol dicarbamate, especially in complex matrices.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. oup.comoup.com SFC is particularly well-suited for the analysis of thermally labile and non-volatile compounds, making it a viable alternative to HPLC and GC for carbamates. acs.orgepa.gov The technique offers advantages such as faster analysis times and reduced use of organic solvents. mdpi.com Detection in SFC can be achieved using the same detectors as in HPLC and GC, including UV, FID, and mass spectrometry (MS). oup.comacs.org
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. youtube.com For neutral compounds like this compound, a modification of the technique called Micellar Electrokinetic Chromatography (MEKC) is employed. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation. researchgate.netnih.gov Detection in CE is typically performed using UV-Vis absorption.
Direct Spectroscopic Methods for Quantification in Chemical Samples
Direct spectroscopic methods can be used for the quantification of this compound in simple matrices where interfering substances are absent.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. researchgate.net The carbamate (B1207046) functional group in this compound is expected to have a weak absorbance in the low UV region, likely between 200 and 220 nm. researchgate.netsphinxsai.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. researchgate.net Therefore, by measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined. This method is most suitable for the analysis of pure bulk material or simple formulations.
Electrochemical Methods for Detection
Electrochemical methods offer an alternative approach for the detection of electroactive compounds, including carbamates. These techniques are known for their high sensitivity, cost-effectiveness, and potential for miniaturization.
Voltammetry measures the current response of an electroactive species to an applied potential. Techniques like differential pulse voltammetry and square-wave voltammetry are particularly useful for quantitative analysis due to their ability to discriminate against background currents, thus enhancing sensitivity. nih.gov
For carbamates, analysis can be performed directly on the parent compound or, more commonly, on their hydrolysis products. A particularly effective approach is differential pulse adsorptive stripping voltammetry (DP-AdSV). nih.govdocumentsdelivered.com This method involves a preconcentration step where the analyte is adsorbed onto the working electrode surface at a fixed potential before the potential is scanned. This preconcentration step significantly lowers the detection limits. nih.gov
Studies on carbamate pesticides using carbon nanotube paste electrodes have demonstrated that these compounds exhibit well-defined voltammetric peaks, typically corresponding to the reduction of specific functional groups within the molecule. nih.gov The peak currents are directly proportional to the concentration over a wide range, often from 10⁻⁵ M to 10⁻¹⁰ M. documentsdelivered.com
| Technique | Electrode | Linear Range (Typical) | Detection Limit (Typical) | Source(s) |
| Differential Pulse Adsorptive Stripping Voltammetry (DP-AdSV) | Carbon Nanotube Paste Electrode (CNTPE) | 10⁻⁵ to 10⁻¹⁰ M | ~1.0 x 10⁻⁷ M | nih.govdocumentsdelivered.com |
Amperometry involves measuring the current at a constant applied potential. It is well-suited for use as a detector in flow systems, such as HPLC or microchip electrophoresis. researchgate.net Similar to fluorimetry, amperometric detection of carbamates often relies on the electrochemical activity of their hydrolysis products.
The process typically involves:
Separation of the carbamate by HPLC.
Post-column alkaline hydrolysis to generate an electroactive phenol (B47542) or related derivative.
Detection of the derivative at a working electrode held at a specific oxidation potential.
Conductive boron-doped diamond electrodes have shown superior performance for this application, offering excellent stability, sensitivity, and a wide potential window compared to traditional glassy carbon electrodes. leidenuniv.nl By setting the potential at a level where the hydrolysis products oxidize (e.g., +0.9 V vs. Ag/AgCl), sensitive detection can be achieved. leidenuniv.nl This approach has yielded detection limits in the nanomolar (nM) range, equivalent to low parts-per-billion levels, for several carbamate pesticides. leidenuniv.nl
| Technique | Electrode | Applied Potential (vs Ag/AgCl) | Detection Limit (for related carbamates) | Source(s) |
| Amperometry (with HPLC) | Boron-Doped Diamond | +0.9 V (for hydrolyzed products) | 3 - 10 nM | leidenuniv.nl |
| Microchip Electrophoresis with Amperometric Detection (ME-AD) | Gold Nanoparticle-Modified ITO | Optimized for hydrolyzed products | 0.16 - 0.34 µM | mdpi.comresearchgate.net |
Sample Preparation Strategies for Diverse Chemical Samples
Effective sample preparation is a critical prerequisite for accurate and reliable quantification. The primary goals are to isolate the analyte of interest from interfering matrix components and to concentrate it to a level suitable for the analytical instrument. For a compound like this compound, solid-phase extraction and liquid-liquid extraction are standard and effective strategies.
Solid-phase extraction (SPE) is a versatile and widely used technique for sample cleanup and concentration that has largely replaced liquid-liquid extraction due to its efficiency, lower solvent consumption, and potential for automation. nih.govnih.gov The process involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). The analyte is retained on the sorbent while matrix interferences pass through, or vice-versa. The analyte is then eluted with a small volume of a strong solvent. nih.gov
The choice of sorbent is based on the chemical properties of the analyte and the matrix. For this compound, which possesses both polar (dicarbamate) and non-polar (tert-butyl) moieties, several retention mechanisms could be employed:
Reversed-Phase (RP) SPE: This is the most common mode, using a non-polar sorbent (e.g., C18, polymeric). The analyte is adsorbed from a polar (aqueous) sample matrix. Elution is performed with a less polar, water-miscible organic solvent like methanol (B129727) or acetonitrile. mn-net.com
Normal-Phase (NP) SPE: This mode uses a polar sorbent (e.g., silica, cyano, amino). The analyte is adsorbed from a non-polar organic solvent matrix and eluted with a more polar solvent. mn-net.com
Mixed-Mode SPE: These sorbents have both non-polar and ion-exchange functionalities, offering high selectivity for compounds that are ionizable. For a neutral compound like the target dicarbamate, this would be less common unless targeting impurities.
Recent advancements include the use of novel materials like magnetic metal-organic frameworks, which have shown high adsorption capacities for carbamates due to favorable π-π interactions and can be easily separated from the sample solution using an external magnetic field. nih.govacs.org
| SPE Sorbent Type | Retention Mechanism | Application for Target Compound | Elution Solvent (Typical) |
| C18 (Silica-based) | Reversed-Phase (hydrophobic interactions) | Extraction from aqueous or polar matrices | Acetonitrile, Methanol |
| Polymeric (e.g., Styrene-Divinylbenzene) | Reversed-Phase (hydrophobic & π-π interactions) | High capacity extraction from aqueous matrices | Acetonitrile, Methanol |
| Silica Gel / Diol | Normal-Phase (polar interactions, H-bonding) | Extraction from non-polar organic matrices (e.g., hexane, chloroform) | Acetone, Ethyl Acetate |
| Amino (NH2) | Normal-Phase / Weak Anion Exchange | Extraction from non-polar matrices; can retain acidic impurities | Polar organic solvents |
Liquid-liquid extraction is a fundamental separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.comresearchgate.net The efficiency of the extraction depends on the partition coefficient (log P) of the analyte, which describes its relative solubility in the two phases. organomation.com
For this compound, LLE can be used to transfer the analyte from an aqueous sample into an organic solvent in which it is more soluble, such as ethyl acetate, dichloromethane, or a mixture thereof. The process generally involves vigorously mixing the sample with the extraction solvent in a separatory funnel and then allowing the layers to separate. researchgate.net The organic layer containing the analyte is then collected. Multiple extractions may be necessary to achieve high recovery. scielo.br
A variation of this technique is dispersive liquid-liquid microextraction (DLLME), which uses a small amount of extraction solvent and a disperser solvent (miscible in both phases, e.g., acetonitrile). nih.govnih.gov This creates a cloudy emulsion with a very high surface area, leading to rapid and efficient extraction. Phase separation is then achieved by centrifugation. nih.gov LLE with low-temperature partitioning (LLE-LTP) is another refinement where the sample is extracted with a water-miscible solvent like acetonitrile, after which water is added and the mixture is frozen; the unfrozen organic layer containing the analytes can then be easily decanted. scielo.br
| Extraction Solvent | Properties | Typical Application |
| Ethyl Acetate | Moderately polar, immiscible with water | General purpose extraction of moderately polar compounds from aqueous solutions. |
| Dichloromethane (DCM) | Non-polar, denser than water | Extraction of a wide range of organic compounds from aqueous solutions. |
| Acetonitrile | Polar, miscible with water | Used as the primary solvent in LLE-LTP or as a disperser in DLLME. scielo.brnih.gov |
| Hexane | Non-polar, immiscible with water | Used to remove non-polar interferences or for extraction from highly polar matrices. |
Microextraction Techniques
The detection and quantification of this compound in various non-biological matrices often necessitate a sample preparation step to isolate and concentrate the analyte prior to instrumental analysis. Microextraction techniques are particularly advantageous as they are miniaturized versions of traditional extraction methods, offering high enrichment factors while minimizing solvent consumption and sample volume. mdpi.com These methods are aligned with the principles of Green Analytical Chemistry. mdpi.com Commonly employed microextraction techniques for compounds with similar functional groups, such as other carbamates, include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME).
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. nih.gov The analytes partition between the sample matrix and the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for thermal or solvent desorption and subsequent analysis. nih.gov
For a compound like this compound, the choice of fiber coating is critical. Given the polar nature of the carbamate groups, a fiber with a polar or mixed-polarity coating would likely be most effective. Polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers have been successfully used for the analysis of various carbamate pesticides in water samples. nih.gov The optimization of several parameters is crucial for developing a robust SPME method, including extraction mode (direct immersion vs. headspace), extraction time, temperature, pH, and ionic strength of the sample. nih.govnih.gov
| Parameter | Condition | Rationale/Effect |
|---|---|---|
| Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Mixed-polarity coating suitable for a range of carbamates. |
| Extraction Mode | Direct Immersion | Maximizes contact between the fiber and analyte in aqueous samples. |
| Extraction Time | 45 min | Sufficient time to approach equilibrium and achieve good sensitivity. |
| Extraction Temperature | Room Temperature | Balances analyte volatility and partitioning kinetics. |
| Ionic Strength | Addition of NaCl (10%) | "Salting-out" effect increases the activity of the analyte in the aqueous phase, enhancing its partitioning onto the fiber. |
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a rapid and efficient microextraction technique based on the partitioning of analytes between a small volume of extraction solvent and a larger volume of aqueous sample. nih.gov The method involves the rapid injection of a mixture of an extraction solvent (a few microliters) and a disperser solvent (a larger volume, typically milliliters) into the aqueous sample. researchgate.net The disperser solvent, which is miscible with both the extraction solvent and the aqueous phase (e.g., acetonitrile, acetone), facilitates the formation of a cloudy solution of fine droplets of the extraction solvent, maximizing the surface area for mass transfer. researchgate.net After centrifugation, the sedimented extraction solvent is collected and injected for analysis. researchgate.net
For this compound, a water-immiscible organic solvent with a higher density than water, such as chlorobenzene (B131634) or carbon tetrachloride, would be a suitable extraction solvent. researchgate.net The selection of the disperser solvent and the optimization of solvent volumes, extraction time, and salt addition are critical for achieving high extraction efficiency and enrichment factors. nih.gov
| Parameter | Condition | Rationale/Effect |
|---|---|---|
| Extraction Solvent | Chlorobenzene (35 µL) | High density for easy sedimentation and good affinity for carbamates. |
| Disperser Solvent | Acetonitrile (1.0 mL) | Miscible with both water and the extraction solvent, promoting dispersion. |
| Sample Volume | 5.0 mL | A common volume for achieving a good preconcentration factor. |
| Extraction Time | ~1 min (rapid) | The large surface area created by the dispersion leads to very fast extraction equilibrium. |
| Centrifugation | 5 min at 4000 rpm | To break the emulsion and sediment the extraction solvent. |
Development of Derivatization Techniques for Enhanced Chemical Analysis
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, many compounds, including those with polar functional groups like carbamates and diols, are often not directly amenable to GC analysis due to low volatility, thermal lability, or poor chromatographic behavior. sigmaaldrich.comscispec.co.th Derivatization is a chemical modification process that converts an analyte into a more suitable form for GC analysis. gcms.cz This process can increase volatility, improve thermal stability, and enhance detector response. gcms.cz For this compound, derivatization could target the N-H protons of the carbamate groups. Furthermore, analysis of its parent diol, 2-tert-Butyl-1,3-propanediol, would require derivatization of the hydroxyl groups.
Common derivatization strategies for compounds containing active hydrogen atoms (such as in -OH and -NH groups) include silylation and acylation. gcms.cz
Silylation
Silylation involves the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This is one of the most common derivatization techniques for GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com The resulting TMS derivatives are typically more volatile and thermally stable than the parent compounds. The reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide, with steric hindrance also playing a significant role. sigmaaldrich.com
Acylation
Acylation is the introduction of an acyl group (R-C=O) into a molecule. For compounds with hydroxyl or amino groups, fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA) are effective derivatizing agents. researchgate.netnih.gov The resulting derivatives are often more volatile and are particularly suitable for electron capture detection (ECD) due to the presence of electronegative fluorine atoms, leading to very high sensitivity. researchgate.net
The choice of derivatization reagent and reaction conditions (temperature, time, solvent) must be optimized for each specific analyte to ensure complete and reproducible derivatization. sigmaaldrich.com For instance, flash methylation in the hot GC injection port is another technique that has been successfully applied to the analysis of thermally labile carbamates. scispec.co.th
| Derivatization Type | Reagent | Abbreviation | Target Functional Group(s) | Key Advantages |
|---|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (+ Trimethylchlorosilane) | BSTFA (+ TMCS) | -OH, -NH, -COOH | Produces volatile and thermally stable TMS derivatives. Widely applicable. |
| Acylation | Heptafluorobutyric anhydride | HFBA | -OH, -NH | Creates highly volatile derivatives. Enhances sensitivity for Electron Capture Detection (ECD). |
| Alkylation (Flash Methylation) | Trimethylanilinium hydroxide (B78521) | TMAH | -NH (in carbamates), -COOH | Occurs rapidly in the hot GC injector, suitable for thermally labile compounds. |
Chemical Research Applications and Roles of 2 Tert Butyl 1,3 Propanediol Dicarbamate
Role as a Synthetic Intermediate in Organic Synthesis
In organic synthesis, the utility of a compound as an intermediate is determined by its reactivity and its ability to be transformed into other desired molecules. The role of 2-tert-butyl-1,3-propanediol dicarbamate is primarily that of a synthetic target rather than a reactive intermediate.
Generally, this compound is synthesized as a final product and is not typically used as a precursor for other carbamate (B1207046) derivatives. The synthesis of such dicarbamates usually starts from the corresponding diol, in this case, 2-tert-butylpropane-1,3-diol (B1583681). nih.gov Common synthetic routes involve reacting the diol with phosgene (B1210022) to form a dichlorocarbonate derivative, which is then ammoniated, or through an ester exchange with a low molecular weight urethane (B1682113). google.com
The carbamate functional group is known for its relative stability, often being employed as a protecting group in multi-step syntheses due to its resilience to many reaction conditions. mdpi.com While reactions such as transcarbamation exist, they are not a common strategy for which this compound would be a chosen starting material. researchgate.net The synthesis of new carbamates typically employs more reactive starting materials like isocyanates or chloroformates. nih.govorganic-chemistry.orgorganic-chemistry.orgorgsyn.org Therefore, the application of this compound as a synthetic intermediate for generating other carbamates is not a documented or common practice.
A molecular building block is a molecule that can be reliably connected to other molecules to form larger, more complex structures. nih.gov While specific applications of this compound as a building block are not widely reported, its structure contains key features that give it significant potential in the field of supramolecular chemistry and crystal engineering. mdpi.com
The molecule has two carbamate groups, each containing two N-H protons (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor). These sites can participate in predictable and directional hydrogen bonding interactions to form well-defined assemblies, or synthons. nd.edunih.govmdpi.com The bulky tert-butyl group provides steric influence, which can direct the packing of these assemblies in the solid state. This combination of strong hydrogen-bonding capability and a significant steric director makes it a candidate for constructing complex, non-covalent architectures.
| Structural Feature | Potential Supramolecular Role | Type of Interaction |
| Carbamate N-H | Hydrogen Bond Donor | Intermolecular Hydrogen Bonding |
| Carbamate C=O | Hydrogen Bond Acceptor | Intermolecular Hydrogen Bonding |
| tert-Butyl Group | Steric Director | van der Waals Forces, Steric Hindrance |
| Flexible Propane (B168953) Backbone | Conformational Flexibility | Allows for optimal positioning of functional groups |
Applications in Materials Science
The structural features of this compound and its precursor diol suggest potential utility in the development of novel polymers and advanced materials.
There is no extensive documentation on the direct polymerization of this compound. However, its precursor, 2-tert-butylpropane-1,3-diol, is a suitable monomer for synthesizing step-growth polymers like polyesters and polyurethanes. Substituted diols such as 2-methyl-1,3-propanediol (B1210203) are used to produce polyesters with specific properties, and it is a reasonable inference that 2-tert-butylpropane-1,3-diol could be used similarly. google.comnsf.gov
In polyester (B1180765) synthesis, the diol would be reacted with a dicarboxylic acid. nih.govresearchgate.net For polyurethanes, the diol would be reacted with a diisocyanate. The resulting polyurethane would contain repeating units structurally analogous to the dicarbamate itself. The bulky tert-butyl side chain would be expected to disrupt polymer chain packing, leading to a more amorphous material with a lower glass transition temperature (Tg) and increased solubility compared to polymers made from linear diols like 1,3-propanediol (B51772).
| Compound/Polymer Unit | Chemical Structure | Relationship to Target Compound |
| This compound | The target molecule. | |
| Polyester Repeating Unit | Formed from the precursor diol and a diacid. The tert-butyl group is a side chain. | |
| Polyurethane Repeating Unit | Formed from the precursor diol and a diisocyanate. Structurally analogous to the dicarbamate. |
Molecular self-assembly is the spontaneous organization of molecules into ordered structures, often driven by non-covalent interactions. sigmaaldrich.com The most significant of these interactions is hydrogen bonding. khanacademy.orgnih.gov The this compound molecule is well-equipped for self-assembly due to its two primary carbamate groups.
Each carbamate group can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the carbonyl oxygen). This allows for the formation of extensive intermolecular hydrogen-bonding networks, potentially leading to the assembly of one-dimensional tapes or two-dimensional sheets. The bulky and hydrophobic tert-butyl group would likely position itself to minimize steric hindrance and could lead to layered structures where the hydrogen-bonded networks are separated by regions of interdigitated alkyl groups. While specific studies on the self-assembly of this exact molecule are lacking, the principles derived from studies on other carbamates and hydrogen-bonded systems strongly suggest this potential. nih.govnih.gov
Use as a Reference Standard in Analytical Chemistry
A reference standard is a highly purified compound used to confirm the identity and determine the concentration of a substance in an analytical sample. While many common chemicals and pharmaceutical compounds are available as certified reference materials (CRMs) or pharmacopeial standards, this compound does not appear to be commonly sold or utilized as such.
In contrast, its parent diol, 1,3-propanediol, is available as a United States Pharmacopeia (USP) Reference Standard and as a certified secondary reference material. sigmaaldrich.comsigmaaldrich.comusp.orgnist.gov Furthermore, structurally related dicarbamate drugs, such as Carisoprodol (2-methyl-2-propyl-1,3-propanediol dicarbamate), are also available as USP reference standards due to their use as active pharmaceutical ingredients. pharmacompass.comnih.govwho.int The lack of availability of this compound as a reference standard indicates its limited commercial production and niche role in regulated analytical testing.
| Compound Name | CAS Number | Availability as Reference Standard |
| 1,3-Propanediol | 504-63-2 | Yes (USP Primary and Secondary Standards available). sigmaaldrich.comsigmaaldrich.com |
| Carisoprodol | 78-44-4 | Yes (USP Reference Standard available). pharmacompass.comnih.gov |
| This compound | N/A | Not commonly listed or available. |
Future Research Directions in the Chemical Study of 2 Tert Butyl 1,3 Propanediol Dicarbamate
Exploration of Unexplored Synthetic Pathways and Stereoselective Approaches
The synthesis of 2-tert-Butyl-1,3-propanediol dicarbamate offers avenues for methodological innovation, particularly in achieving stereoselectivity. Current synthetic strategies for analogous dicarbamates often involve the reaction of the corresponding diol with phosgene (B1210022) followed by ammonolysis, or via an ester-exchange with a low molecular weight urethane (B1682113). google.comacs.org Future research could focus on developing more efficient and safer synthetic routes.
One promising area is the exploration of catalyst-driven processes. For instance, the use of dual-functional catalysts in the oxidative carbonylation of amines and alcohols to form carbamates could be adapted for the synthesis of this compound. rsc.org This approach could offer a higher yield and selectivity under milder reaction conditions.
Furthermore, the development of stereoselective syntheses is of paramount importance. Since the 2-position of the propane (B168953) backbone is a stereocenter, achieving control over its configuration is a key challenge. A modular approach, starting from enantiomerically pure 1,3-diols, could be a viable strategy. nih.gov Research into the catalytic asymmetric synthesis of 2-tert-butyl-1,3-propanediol would be a critical first step. Techniques such as rhenium-catalyzed stereoselective transposition of allylic alcohols could be investigated to produce the chiral diol precursor with high diastereoselectivity. nih.gov Subsequent conversion to the dicarbamate would then yield enantiomerically pure products.
Advanced Computational Modeling for Complex Reactivity and Mechanistic Prediction
Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of this compound at a molecular level. Density Functional Theory (DFT) and ab initio molecular dynamics can be employed to elucidate the key steps in its synthesis and degradation. nih.gov
Future computational studies could focus on modeling the transition states of various synthetic pathways to predict the most energetically favorable routes. For example, the mechanism of carbamate (B1207046) formation from the diol and an isocyanate can be computationally modeled to understand the role of catalysts and solvents in the reaction kinetics. rsc.orgrsc.org Such studies can provide insights into the electronic and steric effects of the tert-butyl group on the reactivity of the hydroxyl groups.
Moreover, computational models can be used to predict the chemical properties and reactivity of the molecule. For instance, the bond dissociation energies and electron density distribution can be calculated to identify the most reactive sites for chemical transformations. This information is crucial for understanding its stability and potential degradation pathways. Quantum chemistry can accurately predict reaction energetics, free energies of reaction, and the structures of transition states. researchgate.net
Development of Novel Analytical Techniques for Enhanced Selectivity and Sensitivity in Chemical Matrices
The accurate detection and quantification of this compound in various chemical matrices require the development of highly selective and sensitive analytical methods. While High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of carbamates, future research should focus on optimizing this method for the specific properties of this non-pesticide dicarbamate. s4science.atusgs.gov
The development of methods using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) would offer superior selectivity and sensitivity. nih.govnih.gov By identifying unique parent and fragment ion pairs, it is possible to quantify the compound with high accuracy even in complex mixtures. Future work could involve the development and validation of a robust LC/MS/MS method for the analysis of this compound and its potential transformation products.
Deeper Understanding of its Chemical Transformations and Non-Biological Environmental Fate
Investigating the chemical transformations and non-biological environmental fate of this compound is essential for a complete chemical profile. The primary non-biological degradation pathways for carbamates are hydrolysis and photolysis. researchgate.net
Future research should systematically study the hydrolysis of this compound under various pH and temperature conditions. The hydrolysis of the carbamate ester linkage is a key degradation reaction. bohrium.comnih.gov Kinetic studies would provide data on its stability in aqueous environments. The identification of hydrolysis products, such as 2-tert-butyl-1,3-propanediol and carbamic acid derivatives, would be crucial for understanding the degradation pathway. researchgate.net
The photolytic degradation of the compound should also be investigated. Direct photolysis occurs when a compound absorbs light and undergoes transformation. nih.gov Studies exposing solutions of the dicarbamate to simulated sunlight would help determine its photostability and identify the resulting photoproducts. Understanding the quantum yield and reaction kinetics of photolysis is necessary to assess its persistence in the environment.
Design and Synthesis of Chemically Modified Analogues for Fundamental Chemical Investigations
The design and synthesis of chemically modified analogues of this compound can provide valuable insights into its structure-property relationships. By systematically altering the molecular structure, it is possible to probe the influence of different functional groups on its chemical reactivity and stability.
One area of investigation could be the synthesis of analogues with different alkyl substituents at the 2-position of the propanediol (B1597323) backbone. researchgate.net Comparing the properties of these analogues with the parent compound would elucidate the role of the bulky tert-butyl group. For instance, varying the steric hindrance at this position could impact the rates of synthesis and hydrolysis.
Another direction is the modification of the carbamate functional groups. The synthesis of N-substituted dicarbamate analogues would allow for an investigation into how these modifications affect properties such as solubility, stability, and reactivity. nih.govacs.org The synthesis of asymmetric dicarbamates could also be explored to introduce further chemical diversity. researchgate.net These fundamental chemical investigations will contribute to a more profound understanding of the chemistry of this class of compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-tert-Butyl-1,3-propanediol dicarbamate, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with 2-tert-butyl-1,3-propanediol as the core diol. Protect hydroxyl groups using tert-butyloxycarbonyl (Boc) or alternative protecting groups to avoid side reactions during carbamate formation .
- Step 2 : React with isocyanate derivatives (e.g., tert-butyl isocyanate) under anhydrous conditions. Use catalysts like triethylamine or DMAP to enhance reactivity .
- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, UV detection at 220 nm). Optimize solvent polarity (e.g., DMF or THF) to improve yield .
- Key Parameters : Temperature (40–60°C), reaction time (12–24 hrs), and stoichiometric ratios (1:2.2 diol:isocyanate).
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Techniques :
- NMR : Use H NMR (DMSO-d6, 400 MHz) to identify tert-butyl protons (δ 1.2–1.4 ppm) and carbamate NH signals (δ 6.8–7.2 ppm). C NMR confirms carbonyl carbons (δ 155–160 ppm) .
- IR : Look for carbamate C=O stretches (1680–1720 cm) and N-H bends (1520–1560 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H] (expected m/z ~275 for CHNO) .
Q. How can researchers determine the solubility and stability of this compound under varying pH and temperature conditions?
- Methodology :
- Solubility : Use the shake-flask method in buffers (pH 1–13) and organic solvents (e.g., ethanol, DMSO). Measure saturation points via UV-Vis spectroscopy (λ = 240 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze degradation products via HPLC-MS to identify hydrolysis pathways (e.g., tert-butyl group cleavage) .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the neuropharmacological activity of this compound?
- Experimental Design :
- Receptor Binding Assays : Test NMDA receptor modulation using rat cortical membrane preparations. Compare IC values to felbamate (positive control, IC ~100 μM) .
- Electrophysiology : Patch-clamp studies on hippocampal neurons to assess voltage-gated Na/Ca channel inhibition. Use 10–100 μM compound concentrations .
Q. How can researchers mitigate the formation of reactive metabolites in this compound derivatives?
- Strategies :
- Metabolite Trapping : Incubate with glutathione (GSH) in human liver microsomes. Detect GSH adducts via LC-MS/MS (QTRAP 6500) to identify α,β-unsaturated aldehydes (common toxicophores) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the tert-butyl moiety to block oxidative metabolism .
Q. What computational approaches predict the metabolic pathways and toxicity risks of this compound?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
